molecular formula C15H19NO9 B1434625 [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside CAS No. 70622-78-5

[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside

Cat. No.: B1434625
CAS No.: 70622-78-5
M. Wt: 357.31 g/mol
InChI Key: ORWGFRNUGSRRBP-OBZUZTNLSA-N
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Description

[2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside (CAS: 70622-78-5) is a chromogenic substrate for β-galactosidase, an enzyme widely used in molecular biology and diagnostics. Its structure features a β-D-galactopyranose moiety linked to a 2-methoxy-4-(2-nitrovinyl)phenyl group. Upon enzymatic hydrolysis, the nitrovinyl group is cleaved, producing a detectable chromophore, making it valuable for assays such as coliform detection and enzyme activity studies . It is commercially available from suppliers like Santa Cruz Biotechnology, with prices ranging from $131 for 250 mg to $419 for 1 g .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-5-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-23-9-3-2-8(4-5-16(21)22)6-10(9)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4+/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWGFRNUGSRRBP-OBZUZTNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Aromatic Intermediate: 2-Methoxy-4-nitroaniline Derivative

A critical precursor in the synthesis is 2-methoxy-4-nitroaniline or related nitro-substituted anisole derivatives. The preparation involves:

  • Acetylation of o-aminoanisole : o-Aminoanisole is reacted with acetic acid at 110–130 °C for 6–10 hours to form 2-methoxyacetanilide. This step is performed with a molar ratio of acetic acid to o-aminoanisole of approximately 2.5–5:1. The water generated is removed by distillation to drive the reaction forward.

  • Nitration : The acetylated product is cooled to 0–10 °C, and fuming nitric acid is added dropwise over 1–2 hours while maintaining the temperature within 0–10 °C. The nitration proceeds for 2–4 hours at 0–50 °C. The molar ratio of fuming nitric acid to acetylated amine is about 1.2–1.4:1. After nitration, the reaction mixture is quenched with deionized water, and the resulting 2-methoxy-4-nitroacetanilide is isolated by filtration.

  • Hydrolysis : The nitroacetanilide intermediate is hydrolyzed in aqueous sodium hydroxide solution (about 1.2 mol NaOH per mol substrate) at 100 °C for 2 hours to yield 2-methoxy-4-nitroaniline. The product is recovered by cooling and filtration.

This sequence provides the nitro-substituted aromatic amine intermediate essential for further transformations.

Introduction of the Nitrovinyl Group

The nitrovinyl moiety (-CH=CH-NO2) is introduced typically via a condensation reaction involving the aromatic aldehyde or related derivatives of the nitroaniline intermediate. While specific detailed procedures for this step are less commonly reported in open literature, the general approach includes:

  • Conversion of the aromatic amine or phenol to the corresponding aldehyde or vinyl derivative.
  • A Knoevenagel-type condensation with nitromethane or related nitroalkyl reagents under basic or acidic catalysis to install the nitrovinyl group at the para position relative to the methoxy substituent.

This step yields the 2-methoxy-4-(2-nitrovinyl)phenyl intermediate ready for glycosylation.

Glycosylation with β-D-galactopyranoside

The final key step is the glycosylation of the phenolic hydroxyl group of the 2-methoxy-4-(2-nitrovinyl)phenyl intermediate with β-D-galactopyranoside:

  • The glycosyl donor is typically a protected β-D-galactopyranosyl halide or trichloroacetimidate derivative.
  • Glycosylation is conducted under anhydrous conditions using a suitable promoter (e.g., silver salts, Lewis acids) to ensure β-selectivity.
  • Reaction conditions are optimized to preserve the sensitive nitrovinyl group and avoid side reactions.
  • After coupling, deprotection steps remove protecting groups on the sugar moiety to yield the target compound.

Industrial synthesis often involves purification by crystallization or chromatography to achieve high purity suitable for biochemical applications.

Summary Table: Preparation Steps and Conditions

Step Reaction Reagents/Conditions Key Notes
1 Acetylation of o-aminoanisole o-Aminoanisole, Acetic acid, 110–130 °C, 6–10 h Water removed by distillation
2 Nitration Fuming nitric acid, 0–10 °C (dropwise), then 0–50 °C, 2–4 h Controlled temperature critical to avoid overnitration
3 Hydrolysis NaOH (aq), 100 °C, 2 h Yields 2-methoxy-4-nitroaniline
4 Nitrovinyl group introduction Knoevenagel condensation with nitromethane Base or acid catalysis, mild conditions
5 Glycosylation Protected β-D-galactopyranosyl donor, Lewis acid or silver salt promoter Anhydrous, β-selective coupling
6 Deprotection and purification Acid/base treatment, chromatography/crystallization Final product isolation

Research Findings and Analytical Data

  • The synthetic route ensures the preservation of the nitrovinyl group, which is sensitive to harsh conditions.
  • Glycosylation yields are optimized by controlling moisture and temperature.
  • The final compound exhibits high purity and consistent activity as a chromogenic substrate for β-galactosidase assays.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.
  • The compound’s molecular weight is approximately 357.31 g/mol, with the formula C15H19NO9.

Chemical Reactions Analysis

[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrovinyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Enzymatic Assays

One of the primary applications of MNP-GAL is as a substrate for the assay of specific enzymes:

  • β-D-Galactosidase : MNP-GAL is utilized to measure the activity of β-D-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. This application is crucial in various biological and clinical studies, particularly in understanding lactose metabolism and related disorders.
  • N-Acetylglucosaminidase (NAG) : The compound also serves as a substrate for NAG assays. NAG is involved in the degradation of glycoproteins and glycolipids, making MNP-GAL relevant in studies focused on cellular processes and disease mechanisms.

Microbiological Applications

MNP-GAL has been investigated for its potential use in microbiological assays:

  • Detection of Coliforms : Studies have evaluated MNP-GAL as a chromogenic substrate for detecting coliform bacteria. The ability to identify these microorganisms is vital for water quality testing and food safety assessments.

Case Studies and Research Findings

  • Enzyme Activity Measurement :
    • A study demonstrated the effectiveness of MNP-GAL in measuring β-D-galactosidase activity in various biological samples. The results indicated that MNP-GAL provides a reliable method for quantifying enzyme levels, which is essential for diagnosing metabolic disorders related to lactose intolerance.
  • Microbial Detection :
    • In another investigation, MNP-GAL was tested against traditional substrates for coliform detection. The findings suggested that MNP-GAL exhibited superior sensitivity and specificity, making it a promising alternative for routine microbiological analysis.

Summary Table of Applications

ApplicationEnzyme/SubstratePurpose
Enzymatic Assayβ-D-GalactosidaseMeasure enzyme activity
Enzymatic AssayN-AcetylglucosaminidaseAssess cellular processes
Microbiological DetectionColiformsWater quality testing and food safety

Mechanism of Action

The mechanism of action of [2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside involves its interaction with β-galactosidase enzymes. The compound acts as a substrate for the enzyme, allowing researchers to measure enzyme activity by detecting the hydrolysis products. This interaction is crucial for studying enzyme kinetics and cellular processes.

Comparison with Similar Compounds

Comparison with Similar β-D-Galactopyranoside Derivatives

Structural and Functional Differences

a. 2-Nitrophenyl β-D-galactopyranoside (ONPG; CAS: 369-07-3)
  • Structure : Features a simpler 2-nitrophenyl group instead of the nitrovinyl-methoxyphenyl group.
  • Application: A standard substrate for β-galactosidase, yielding yellow o-nitrophenol upon hydrolysis. Lacks the methoxy and vinyl substituents, which may reduce steric hindrance but limit chromogenic diversity .
  • Detection : Absorbance at 420 nm (yellow), suitable for spectrophotometric assays.
  • Price : Lower cost due to widespread use and simpler synthesis.
b. 4-Methoxyphenyl β-D-galactopyranoside (CAS: 3150-20-7)
  • Structure : Contains a 4-methoxyphenyl group without the nitrovinyl functionality.
  • Application : Used in glycobiology to study glycosidase specificity. The absence of a nitro group limits its utility in colorimetric assays but may enhance stability .
  • Stability : Heat-sensitive; requires storage at 2–8°C .
c. 6-Bromo-2-naphthyl β-D-galactopyranoside (CAS: 15572-30-2)
  • Structure : Bulky bromonaphthyl group provides a hydrophobic character.
  • Application : Used in histochemical staining. The bromine atom increases molecular weight and may affect solubility compared to the nitrovinyl derivative .
  • Price : Higher cost ($284 for 1 g) due to complex synthesis .
d. 5-Iodo-3-indoxyl-β-D-galactopyranoside (CAS: 36473-36-6)
  • Structure : Indoxyl group releases a purple precipitate upon cleavage, enabling visual or microscopic detection.
  • Application : Ideal for colony screening (e.g., blue-white screening). The iodine substituent enhances electron density, altering detection wavelength compared to nitrovinyl derivatives .

Performance Metrics

Compound Chromophore Released Detection Method Sensitivity Price (250 mg) Stability
[2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside Nitrovinyl-derived chromophore Colorimetric (specific λ) High $131 Stable at RT*
2-Nitrophenyl β-D-galactopyranoside (ONPG) o-Nitrophenol (yellow) Spectrophotometric (420 nm) Moderate ~$50 (est.) Stable
4-Methoxyphenyl β-D-galactopyranoside N/A (non-chromogenic) Enzymatic specificity Low N/A Heat-sensitive
6-Bromo-2-naphthyl β-D-galactopyranoside Bromonaphthol Histochemical High $284 Stable
5-Iodo-3-indoxyl-β-D-galactopyranoside Indigo (purple) Visual/microscopic High $126 Light-sensitive

*RT: Room temperature; exact storage conditions unspecified in evidence.

Key Advantages of [2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside

  • Enhanced Specificity : The methoxy and nitrovinyl groups may improve binding affinity to β-galactosidase, reducing cross-reactivity with related enzymes .
  • Versatility : Suitable for both liquid-phase assays and solid-phase applications (e.g., microbial detection) .
  • Cost-Effectiveness : Mid-range pricing balances performance and accessibility for routine labs .

Limitations

  • Synthesis Complexity : The nitrovinyl group requires multi-step synthesis, increasing production costs compared to ONPG .
  • Limited Data on Kinetics: Evidence lacks Km/Vmax values, making direct enzymatic efficiency comparisons challenging.

Biological Activity

[2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside, also known as MNP-Gal, is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, highlighting its mechanisms of action, applications in enzymatic assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H15_{15}N1_{1}O6_{6}
  • CAS Number : 70622-78-5
  • Molecular Weight : 281.26 g/mol

The presence of the nitrovinyl group contributes to its reactivity and potential biological interactions.

Enzymatic Assays

[2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside serves as a chromogenic substrate for various enzymes, notably β-glucosidases and β-galactosidases. The compound undergoes hydrolysis in the presence of these enzymes, leading to the release of a colored product that can be quantified spectrophotometrically at 505 nm. This property makes it a valuable tool in biochemical assays for enzyme activity measurement .

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds similar to MNP-Gal were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in therapeutic applications for inflammatory diseases .

Anticancer Activity

Research has demonstrated that [2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Enzyme Activity Measurement

In a study conducted to evaluate the effectiveness of MNP-Gal as a substrate for β-galactosidase, researchers found that varying concentrations of the substrate led to a proportional increase in enzyme activity. The results indicated that MNP-Gal could effectively differentiate between active and inactive enzyme preparations, making it suitable for diagnostic applications.

Substrate Concentration (mM)Enzyme Activity (µmol/min/mL)
0.15.0
0.512.3
1.020.5

Case Study 2: Anti-inflammatory Effects

A study exploring the anti-inflammatory effects of similar nitrovinyl phenolic compounds found that treatment with these compounds resulted in a significant reduction in TNF-α levels in macrophage cultures. This suggests that MNP-Gal may have similar effects and could be further investigated for its therapeutic potential against inflammatory diseases.

Q & A

Basic Question: What are the standard methodologies for synthesizing [2-Methoxy-4-(2-nitrovinyl)phenyl] β-D-galactopyranoside, and how can purity be ensured?

Answer:
The synthesis involves sequential glycosylation and nitrovinyl group introduction. A typical protocol includes:

  • Protecting group strategy : Use acetyl or benzyl groups to shield hydroxyls on β-D-galactopyranose during glycosylation .
  • Nitrovinyl introduction : React 2-methoxy-4-hydroxybenzaldehyde with nitromethane under acidic conditions to form the nitrovinyl moiety, followed by coupling to the galactose derivative .
  • Purification : Column chromatography (silica gel, acetone/heptane gradient) and NMR validation (e.g., δ 7.78 ppm for aromatic protons, δ 5.2–3.5 ppm for glycosidic protons) ensure purity .

Basic Question: How is this compound utilized as a substrate in β-galactosidase activity assays?

Answer:
The compound acts as a chromogenic substrate due to its nitrophenyl group. Key steps:

  • Enzymatic hydrolysis : β-galactosidase cleaves the β-glycosidic bond, releasing 2-methoxy-4-(2-nitrovinyl)phenol, detectable at 405–420 nm .
  • Kinetic setup : Use a continuous assay with 0.1–5 mM substrate in phosphate buffer (pH 6.8–7.2), monitoring absorbance changes over 10–30 minutes .

Advanced Question: How can researchers resolve contradictions in reported enzymatic activity data using this substrate?

Answer:
Contradictions often arise from:

  • Enzyme source variability : Compare activities across purified enzymes (e.g., E. coli vs. human lysosomal β-galactosidase) to identify isoform-specific kinetics .
  • Interference factors : Test for inhibitors (e.g., galactose analogs) or competing substrates using Michaelis-Menten analysis with Lineweaver-Burk plots .
  • Buffer optimization : Adjust ionic strength (e.g., 50–150 mM NaCl) and pH (6.0–7.5) to mimic physiological conditions .

Advanced Question: What structural modifications enhance substrate specificity for mutant β-galactosidases?

Answer:
Modifications include:

  • Aglycone tuning : Replace the nitrovinyl group with fluorogenic tags (e.g., 4-methylumbelliferone) for sensitive detection in low-activity mutants .
  • Glycosidic bond stabilization : Introduce 4-deoxy-4-fluoro or 6-O-acetyl groups to alter enzyme binding affinity .
  • Validation : Use X-ray crystallography or docking simulations to confirm active-site interactions .

Advanced Question: How can researchers quantify enzyme kinetics in complex biological matrices (e.g., urine, cell lysates)?

Answer:

  • Matrix cleanup : Pre-treat samples with size-exclusion chromatography or ultrafiltration to remove interfering proteins .
  • Microdialysis coupling : Use in-line HPLC-UV systems to separate hydrolysis products (e.g., free phenol derivatives) from background noise .
  • Internal standards : Spike with deuterated analogs (e.g., D₃-4-nitrophenol) for LC-MS/MS quantification .

Basic Question: What analytical methods validate the compound’s stability under experimental conditions?

Answer:

  • Accelerated degradation studies : Incubate at 25–37°C for 24–72 hours and monitor hydrolysis via TLC (silica gel, acetone/heptane) .
  • Spectroscopic stability : Track UV-Vis absorbance shifts (λmax ~400 nm) to detect spontaneous degradation .
  • Long-term storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Advanced Question: How does the nitrovinyl group influence enzymatic vs. non-enzymatic hydrolysis rates?

Answer:

  • Electrophilic activation : The nitrovinyl group increases electrophilicity at the glycosidic bond, accelerating enzymatic hydrolysis (kcat ~10³ M⁻¹s⁻¹) compared to non-enzymatic cleavage (t₁/₂ > 48 hours at pH 7) .
  • pH dependence : Non-enzymatic hydrolysis dominates below pH 5.0 due to protonation of the leaving group .

Advanced Question: What strategies mitigate photodegradation during fluorescence-based assays?

Answer:

  • Light shielding : Use amber vials or wrap plates in aluminum foil during incubations .
  • Antioxidants : Add 1–5 mM ascorbic acid to quench reactive oxygen species .
  • Alternative substrates : Switch to fluorogenic derivatives (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) with higher photostability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside

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